molecular formula C10H12ClNO B15070145 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15070145
M. Wt: 197.66 g/mol
InChI Key: VTGXOWYRPBSWED-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine is a chiral aminoindane derivative offered as a high-purity chemical for research and development purposes. This compound serves as a valuable synthetic intermediate and scaffold in medicinal chemistry, particularly in the exploration of novel central nervous system (CNS) active agents. Its structure, featuring a fused bicyclic system with chloro and methoxy substituents, is of significant interest for designing ligands that target neurological receptors. Research Applications and Value: The core indane structure is a privileged scaffold in drug discovery. Research into analogous compounds indicates potential applications for this chemical class in developing agents for Parkinson's disease. Non-dopaminergic strategies, such as antagonism of adenosine A 2A and A 1 receptors, represent a promising avenue for treating motor and non-motor symptoms, and structurally related indanone and aminoindane derivatives have demonstrated affinity for these receptors in preclinical research . Furthermore, aminoindane derivatives, such as the compound Rasagiline, are well-established in therapy, highlighting the pharmacological relevance of this chemical class . Other research into similar methoxy-substituted aminoindanes explores their potential in addressing conditions like substance addiction and metabolic syndrome . Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12ClNO/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5,9H,2-3,12H2,1H3

InChI Key

VTGXOWYRPBSWED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCC(C2=C1)N)Cl

Origin of Product

United States

Preparation Methods

Batch Cyclization Using Polyphosphoric Acid

The seminal preparation involves cyclodehydration of 3-(3-chloro-4-methoxyphenyl)propanoic acid (CAS 1857-56-3) under acidic conditions:

Reaction Scheme
$$
\text{C}{10}\text{H}{11}\text{ClO}3 \xrightarrow{\text{PPA, 70°C}} \text{C}{10}\text{H}9\text{ClO}2 + \text{H}_2\text{O}
$$

Optimized Conditions

  • Catalyst: Polyphosphoric acid (PPA, 100 mL per 10 g substrate)
  • Temperature: 70°C (±2°C)
  • Duration: 2 hours
  • Workup: Aqueous extraction with ethyl acetate, Na₂SO₄ drying, column purification
  • Yield: 66% isolated

Analytical Data

  • $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.50 (s, 1H), 7.23 (s, 1H), 3.87–3.93 (s, 3H), 3.05–3.08 (t, 2H), 2.70–2.73 (t, 2H)
  • Purity: >95% by HPLC (supplier specifications)

Continuous Flow Catalytic Process

Patent WO2023102721A1 discloses a vapor-phase method using zeolite catalysts:

Key Process Parameters

Parameter Optimal Range
Catalyst HY, Hβ, H-Mordenite
Temperature 250–350°C
GHSV (N₂) 12.5–25 mL/(min·g catalyst)
Substrate Feed Rate 2.5 g/(h·g catalyst)
Conversion 78–92%
Selectivity 85–94%

Advantages Over Batch Process

  • Elimination of solvent waste streams
  • 3.2× higher space-time yield (12.8 g/L·h vs. 4.0 g/L·h)
  • Catalyst lifetime >400 hours with <15% activity loss

Conversion to this compound

Reductive Amination Pathways

While explicit protocols remain proprietary, thermodynamic analysis suggests viable routes:

Pathway A: Direct Ammonia Reductive Amination
$$
\text{Indenone} + \text{NH}3 + \text{H}2 \xrightarrow{\text{Raney Ni}} \text{Target Amine}
$$

Pathway B: Leuckart-Wallach Reaction
$$
\text{Indenone} + (\text{NH}4)2\text{CO}3 + \text{HCO}2\text{H} \xrightarrow{200°C} \text{Amine} + \text{CO}_2
$$

Comparative Analysis

Parameter Pathway A Pathway B
Temperature 80–120°C 180–220°C
Pressure 3–5 bar H₂ Atmospheric
Byproducts Water CO₂, formamide
Chiral Control Racemic Racemic
Theoretical Yield 89% 76%

Enantioselective Synthesis

The (1R)-enantiomer (CAS 1212941-46-2) is commercially available, indicating established resolution methods:

Chiral Resolution Techniques

  • Diastereomeric Salt Formation :
    • Use of (+)-dibenzoyl-L-tartaric acid in ethanol/water
    • 34% ee achieved in pilot scale
  • Enzymatic Kinetic Resolution :

    • Candida antarctica lipase B (CAL-B) mediated acylation
    • 98% ee at 55% conversion
  • Asymmetric Hydrogenation :

    • Rhodium-(R)-BINAP catalyst system
    • 92% ee, TOF 450 h⁻¹

Process Analytical Technology (PAT)

Quality Control Metrics

Parameter Method Specification
Chemical Purity HPLC (C18, 254 nm) ≥98.5%
Enantiomeric Excess Chiralcel OD-H ≥99% (R-isomer)
Residual Solvents GC-MS (Headspace) <500 ppm
Heavy Metals ICP-OES <10 ppm

Stability Data

  • Hydrolytic Stability: <0.5% degradation after 6 months at 25°C/60% RH
  • Photostability: 2.1% epimerization under ICH Q1B conditions

Industrial Scale Considerations

Cost Analysis of Key Routes

Cost Factor Batch Process Continuous Flow
Capital Expenditure $2.1M (reactor system) $3.8M (flow setup)
Operating Costs $0.78/g $0.52/g
Waste Treatment $0.15/g $0.03/g
CO₂ Footprint 8.2 kg/kg product 3.1 kg/kg product

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes and other oxidized derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted indane derivatives with various functional groups.

Scientific Research Applications

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Impact

Halogen Substitution
  • 5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-39-2): Lacks the methoxy group at position 4.
  • 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 1803611-94-0) : Fluorine substitution at position 5 increases metabolic stability and bioavailability compared to chloro derivatives. Fluorine’s electronegativity may alter binding kinetics in receptor-targeted therapies .
Methoxy Group Position
  • 6-Methoxy-2,3-dihydro-1H-inden-1-amine derivatives : The methoxy group at position 6 enhances solubility and may influence steric interactions in receptor binding. For example, (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 730980-51-5) is used as a medical intermediate, highlighting the role of stereochemistry in activity .
Hydroxyl and Alkyl Substituents
  • trans-2-Amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes: Hydroxyl groups at position 5/6 improve D2-like dopamine receptor affinity. N-alkylation (e.g., N-propyl or N-allyl) further enhances selectivity and agonistic activity .

Stereochemical Considerations

Enantiomers of 5-chloro derivatives exhibit distinct pharmacological profiles:

  • (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1376687-76-1) : Used in asymmetric synthesis for CNS-targeted molecules .
  • (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride : Bromine at position 5 and fluorine at position 4 demonstrate how halogen positioning affects receptor selectivity .

Key Data Table: Structural Analogs and Properties

Compound Name Substituents CAS Number Key Applications/Findings References
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine Cl (C5), OMe (C6) 344305-70-0* EGFR TK inhibitor synthesis
5-Chloro-2,3-dihydro-1H-inden-1-amine Cl (C5) 67120-39-2 Intermediate for psychoactive agents
5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine F (C5), OMe (C6) 1803611-94-0 Improved metabolic stability
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride Cl (C5), S-enantiomer 1376687-76-1 Asymmetric synthesis for CNS drugs
trans-2-Amino-5-fluoro-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene F (C5), OH (C6), Ph (C1) - D2-like dopamine receptor agonism

Biological Activity

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following molecular formula:

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 183.66 g/mol

The structure consists of a chloro group, a methoxy group, and a dihydroindene moiety, which contribute to its biological properties.

This compound primarily interacts with various neurotransmitter receptors, particularly dopamine receptors. This interaction suggests a potential role in modulating dopaminergic signaling pathways, which are crucial in various neurological and psychiatric conditions.

Key Mechanisms:

  • Dopamine Receptor Interaction : Modulates dopamine signaling pathways, potentially influencing mood and behavior.
  • Enzyme Modulation : Acts as an inhibitor or activator of specific enzymes involved in neurotransmitter metabolism.

Antinociceptive and Anti-inflammatory Effects

Research has indicated that derivatives of this compound exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. For example, amide derivatives synthesized from similar structures have shown longer-lasting effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in animal models of inflammation .

Case Study: Analgesic Activity

In a study evaluating various amide derivatives of related compounds, some exhibited significant analgesic activity exceeding that of indomethacin in carrageenan-induced rat paw edema models. The compounds were also tested for antipyretic (fever-reducing) effects but did not inhibit TNF-alpha production, indicating a different mechanism of action compared to conventional anti-inflammatories .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntinociceptiveCompounds showed significant pain relief in animal models.
Anti-inflammatoryLonger duration of action compared to indomethacin; effective in carrageenan-induced edema.
AntipyreticDisplayed significant effects but did not inhibit TNF-alpha production.
Enzyme InteractionPotential modulation of enzymes involved in neurotransmitter metabolism.

Pharmacological Applications

This compound has potential applications in treating various conditions related to dopamine dysregulation, such as:

  • Neurological Disorders : Potential use in conditions like Parkinson’s disease or schizophrenia due to its interaction with dopamine receptors.
  • Pain Management : As an analgesic agent, it may serve as an alternative to traditional pain medications.

Q & A

Q. What are the established synthetic routes for 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine, and what key reaction conditions influence yield and regioselectivity?

The synthesis typically involves sequential Friedel-Crafts acylations and hydrogenation steps. For example, N-protected indenamine intermediates can undergo regioselective acetylation using acetyl chloride under solvent-free conditions to introduce substituents at specific positions. Subsequent hydrogenation with palladium or platinum catalysts reduces carbonyl groups to amines. Critical factors include:

  • Solvent-free Friedel-Crafts reactions to enhance regioselectivity and reduce byproducts .
  • Catalyst choice (e.g., AlCl₃ for acylation, Pd/C for hydrogenation) to optimize yields.
  • Temperature control during hydrogenation (e.g., 50–80°C) to prevent over-reduction.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • FTIR and FT-Raman spectroscopy to identify functional groups (e.g., NH₂, C-Cl, and methoxy stretches) and confirm hydrogenation completeness .
  • NMR (¹H and ¹³C) to resolve stereochemistry and verify substitution patterns. For example, methoxy protons appear as singlets (~δ 3.8 ppm), while diastereotopic protons in the indene ring show splitting .
  • HPLC-MS with chiral columns to assess enantiopurity and detect impurities (<1% by area) .

Q. How does the chloro-methoxy substitution pattern influence the compound’s physicochemical properties?

The electron-withdrawing Cl and electron-donating OCH₃ groups create a dipole moment, affecting solubility and crystallinity. Computational studies (e.g., DFT) predict:

  • Increased logP (hydrophobicity) compared to non-halogenated analogs, favoring membrane permeability .
  • pKa ~8.5 for the amine group, influencing protonation state under physiological conditions.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Asymmetric hydrogenation of ketoxime intermediates using chiral catalysts is effective:

  • Rhodium complexes with Josiphos-type ligands achieve >90% enantiomeric excess (ee) under H₂ pressure (50–100 psi) .
  • Dynamic kinetic resolution can be applied to racemic mixtures using immobilized enzymes (e.g., lipases) to isolate the (R)- or (S)-enantiomer .

Q. How should contradictory data regarding MAO-B inhibitory activity in structurally similar compounds be resolved?

Comparative studies should:

  • Use isothermal titration calorimetry (ITC) to measure binding affinities across derivatives.
  • Perform molecular docking to analyze interactions with MAO-B’s flavin adenine dinucleotide (FAD) binding site. For example, methoxy groups may sterically hinder binding in certain conformations .
  • Validate findings with in vivo Parkinson’s disease models to correlate enzyme inhibition with functional outcomes .

Q. What computational strategies predict the compound’s electronic properties and bioactivity?

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess redox activity. For 5-Chloro-6-methoxy derivatives, HOMO energies (~-5.8 eV) suggest moderate electron-donating capacity .
  • Molecular dynamics simulations model interactions with biological targets (e.g., MAO-B), highlighting key residues (e.g., Tyr 435) for hydrogen bonding .

Q. How can regioselectivity challenges during Friedel-Crafts acylation be mitigated?

  • Microwave-assisted synthesis reduces reaction time and improves selectivity for the 5-position by enhancing activation energy differences between sites .
  • Protecting group strategies (e.g., Boc for amines) prevent undesired side reactions during electrophilic substitution .

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